
1-(3-((2,6-Dichloropyrimidin-4-yl)methoxy)phenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques such as FT-IR, UV–visible, 1H NMR, HRMS, and single-crystal X-ray diffraction . The title compound crystallizes in the orthorhombic crystal system .Chemical Reactions Analysis
The chemical reactivity parameters of similar compounds have been studied . The HOMO–LUMO energy gap, experimentally and theoretically calculated, are nearly the same .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of 1-(3-((2,6-Dichloropyrimidin-4-yl)methoxy)phenyl)pyrrolidin-2-one Applications
The compound 1-(3-((2,6-Dichloropyrimidin-4-yl)methoxy)phenyl)pyrrolidin-2-one, also known as 1-{3-[(2,6-dichloropyrimidin-4-yl)methoxy]phenyl}pyrrolidin-2-one, is a molecule that features a pyrrolidine ring, which is a versatile scaffold in drug discovery. This analysis will explore six unique applications of this compound in scientific research, each detailed in its own section.
Drug Discovery and Development: The pyrrolidine ring is a common feature in many biologically active compounds due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of the molecule . The non-planarity of the ring allows for increased three-dimensional coverage, which is beneficial for target selectivity .
Treatment of Autoimmune Diseases: Compounds with the pyrrolidine structure have been investigated for their potential in treating autoimmune diseases. For instance, derivatives of pyrrolidine have shown promise as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), which is involved in autoimmune diseases .
Selective Androgen Receptor Modulators (SARMs): The pyrrolidine scaffold has been utilized in the synthesis of selective androgen receptor modulators. These compounds are designed to selectively target and modulate the androgen receptor, which has implications in conditions like muscle wasting and osteoporosis .
Synthesis of Biologically Active Compounds: The versatility of the pyrrolidine ring allows for the synthesis of a wide range of biologically active compounds. Its stereochemical complexity enables the creation of molecules with specific biological profiles, which can be tailored for various therapeutic applications .
Optimization of Pharmacokinetic Profiles: Researchers have used the pyrrolidine structure to modify the pharmacokinetic profiles of drug candidates. This involves altering the absorption, distribution, metabolism, and excretion (ADME) properties to improve the drug’s efficacy and reduce toxicity .
Structural Diversity in Medicinal Chemistry: The saturated nature of the pyrrolidine ring provides a greater chance of generating structural diversity compared to flat heteroaromatic ring scaffolds. This structural diversity is crucial for the development of new drugs with unique properties .
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its potential applications, particularly in the field of medicinal chemistry. Given the interest in pyrrolidine and pyrimidine derivatives in drug discovery , this compound could serve as a valuable starting point for the development of new therapeutics.
Eigenschaften
IUPAC Name |
1-[3-[(2,6-dichloropyrimidin-4-yl)methoxy]phenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O2/c16-13-7-10(18-15(17)19-13)9-22-12-4-1-3-11(8-12)20-6-2-5-14(20)21/h1,3-4,7-8H,2,5-6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUDYZUBUZOGDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=CC=C2)OCC3=CC(=NC(=N3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((2,6-Dichloropyrimidin-4-yl)methoxy)phenyl)pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

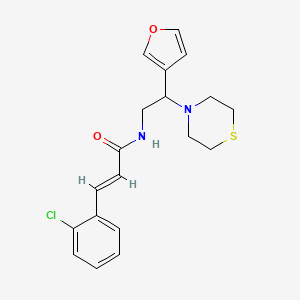

![6-allyl-4-(2-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2358301.png)
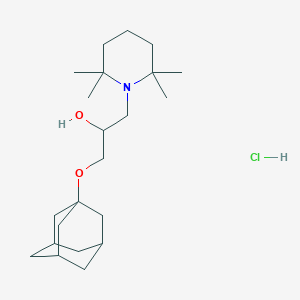
![3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2358304.png)
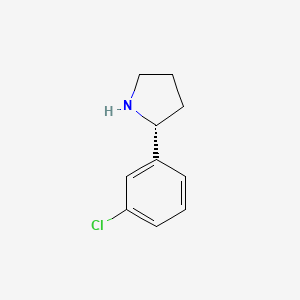
![N1-(sec-butyl)-N2-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2358306.png)
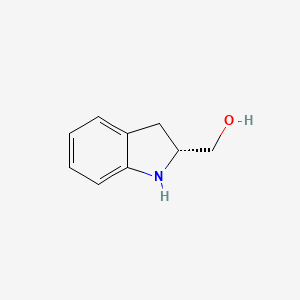

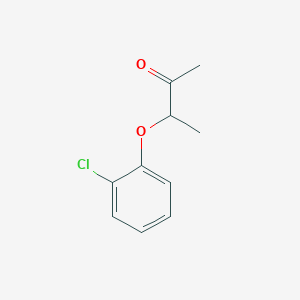
![8-[(4-Methoxyphenyl)methyl]-11-methyl-13-oxo-3,6,8,10,12-pentaazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10-pentaene-4,5-dicarbonitrile](/img/structure/B2358314.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2358315.png)
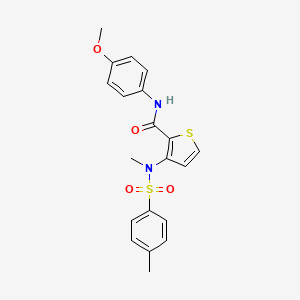
![3-butyl-8-cyclohexyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358317.png)